molecular formula C17H14Cl2N2O3 B3936530 (3,4-Dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone

(3,4-Dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone

Cat. No.: B3936530
M. Wt: 365.2 g/mol
InChI Key: DBWGSGRAHZQPGB-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone is a synthetic organic compound characterized by the presence of dichlorophenyl and nitropyrrolidinyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of pyrrolidine derivatives followed by coupling with dichlorophenylmethanone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3,4-Dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups but different functional groups.

    Nitropyrrolidines: Compounds with similar nitropyrrolidinyl groups but different core structures.

Uniqueness

(3,4-Dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone is unique due to the combination of its dichlorophenyl and nitropyrrolidinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-14-5-3-11(9-15(14)19)17(22)13-10-12(21(23)24)4-6-16(13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWGSGRAHZQPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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